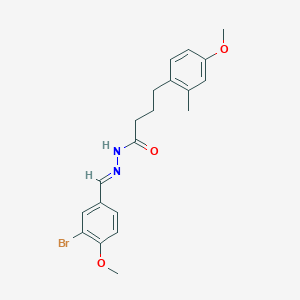![molecular formula C28H27ClN2O3S B297961 5-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B297961.png)
5-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the thiazolidinone family and has been synthesized through various methods.
作用機序
The mechanism of action of 5-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one involves the inhibition of various enzymes and proteins that are involved in the inflammatory response, cancer cell proliferation, and glucose metabolism. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the activity of protein kinase B (Akt), which is a protein that is involved in cancer cell proliferation. Additionally, this compound has been found to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), which is a protein that plays a key role in glucose metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one have been studied in various in vitro and in vivo experiments. This compound has been found to inhibit the production of various inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been found to improve glucose metabolism by increasing insulin sensitivity.
実験室実験の利点と制限
One of the advantages of using 5-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one in lab experiments is its potential therapeutic properties. This compound has been found to possess anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial properties, which make it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
将来の方向性
There are several future directions for the research of 5-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one. One direction is to further explore its potential therapeutic properties, particularly in the treatment of cancer and diabetes. Another direction is to investigate its potential toxicity and side effects in animal models. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound.
合成法
The synthesis of 5-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been achieved through various methods. One of the most commonly used methods involves the reaction of 2-amino-4-methylphenol, 4-chlorobenzaldehyde, 3,4-dimethylbenzaldehyde, and ethyl acetoacetate in the presence of a catalyst. Another method involves the reaction of 2-amino-4-methylphenol, 4-chlorobenzaldehyde, 3,4-dimethylbenzaldehyde, and 2-mercaptoethanol in the presence of a catalyst.
科学的研究の応用
The potential therapeutic properties of 5-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one have been explored in various scientific research studies. This compound has been found to possess anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial properties.
特性
製品名 |
5-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C28H27ClN2O3S |
分子量 |
507 g/mol |
IUPAC名 |
(5E)-5-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-(3,4-dimethylphenyl)imino-3-ethyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H27ClN2O3S/c1-5-31-27(32)26(35-28(31)30-23-12-6-18(2)19(3)14-23)16-21-9-13-24(25(15-21)33-4)34-17-20-7-10-22(29)11-8-20/h6-16H,5,17H2,1-4H3/b26-16+,30-28? |
InChIキー |
LYSPSEHFXWWOGH-SNUSUYNMSA-N |
異性体SMILES |
CCN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)/SC1=NC4=CC(=C(C=C4)C)C |
SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)SC1=NC4=CC(=C(C=C4)C)C |
正規SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)SC1=NC4=CC(=C(C=C4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol](/img/structure/B297878.png)
![7-(2,4-Dichlorophenyl)-4-(4-methylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B297879.png)


![2-{4-[(E)-{2-[4-(4-methoxyphenyl)butanoyl]hydrazinylidene}methyl]phenoxy}-N-phenylacetamide](/img/structure/B297888.png)
![ethyl {2-bromo-6-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B297889.png)
![4-{2-[4-(4-Methoxy-3-methylphenyl)butanoyl]carbohydrazonoyl}phenyl acetate](/img/structure/B297891.png)
![N'-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide](/img/structure/B297892.png)
![N'-[(Z)-(3-iodo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-(4-methoxyphenyl)butanehydrazide](/img/structure/B297893.png)
![ethyl 4-{(E)-[2-(phenoxyacetyl)hydrazinylidene]methyl}benzoate](/img/structure/B297895.png)
![N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]-2-phenoxyacetohydrazide](/img/structure/B297897.png)
![4-(4-methoxy-3-methylphenyl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]butanehydrazide](/img/structure/B297898.png)
![Ethyl 2-methoxy-4-{2-[4-(4-methoxyphenyl)butanoyl]carbohydrazonoyl}phenyl carbonate](/img/structure/B297899.png)
